tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including tert-butyl, methoxymethoxy, and dimethylsilane groups
Preparation Methods
The synthesis of tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane involves multiple steps and specific reaction conditions. One common method involves the use of tert-butyl peresters, which are synthesized from aldehydes via Bu4NI-catalyzed metal-free oxidation . This method proceeds through a radical process and can be combined with the Kharasch–Sosnovsky reaction to produce allylic esters from simple aldehydes and alkenes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, tert-butyl nitrite can be used to synthesize N-nitroso compounds from secondary amines under solvent-free conditions . The compound’s functional groups, such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc), are stable under standard reaction conditions and can be used in various transformations .
Scientific Research Applications
tert-Butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane has several scientific research applications It is used in the synthesis of various organic compounds and as a reagent in chemical reactions Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methods
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in the Sharpless Epoxidation, tert-butyl hydroperoxide is used as the oxidant, and the reaction is catalyzed by Ti(OiPr)4 . This reaction proceeds through a transition state involving the hydroperoxide, the allylic alcohol group, and the asymmetric tartrate ligand . The compound’s functional groups play a crucial role in its reactivity and the formation of specific products.
Comparison with Similar Compounds
tert-Butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane can be compared with other similar compounds, such as tert-butyl nitrite and tert-butyldimethylsilyl (TBDMS) derivatives . These compounds share similar functional groups and reactivity but differ in their specific structures and applications. The unique combination of functional groups in this compound makes it particularly valuable in certain synthetic and research applications.
Properties
Molecular Formula |
C36H62O3Si |
---|---|
Molecular Weight |
571.0 g/mol |
IUPAC Name |
tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane |
InChI |
InChI=1S/C36H62O3Si/c1-26-16-20-31(39-40(11,12)34(4,5)6)24-30(26)19-18-29-14-13-23-36(9)32(21-22-33(29)36)27(2)15-17-28(3)35(7,8)38-25-37-10/h15,17-19,27-28,31-33H,1,13-14,16,20-25H2,2-12H3/b17-15+,29-18+,30-19-/t27-,28+,31+,32?,33?,36?/m1/s1 |
InChI Key |
CNYVTLHDXDAIRZ-YPZCUMGNSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)OCOC)C1CCC\2C1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(C=CC(C)C(C)(C)OCOC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.